molecular formula C20H19N5OS2 B2663731 1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 1903152-42-0

1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2663731
CAS No.: 1903152-42-0
M. Wt: 409.53
InChI Key: WZZLKLXILRMANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome, including cognitive deficits and early-onset Alzheimer's disease [source: National Center for Biotechnology Information]. Consequently, this compound serves as a crucial pharmacological tool for investigating the role of DYRK1A in tau protein phosphorylation, amyloid-beta production, and neuronal dysfunction, thereby aiding the development of novel therapeutic strategies for neurodegenerative conditions. Beyond neurobiology, research into this inhibitor extends to oncology, as DYRK1A activity influences cell cycle progression and proliferation; inhibiting DYRK1A can impair the survival of certain cancer cell types [source: PubMed research articles]. The compound's core structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine scaffold, is known to confer high-affinity binding to the kinase's ATP-binding site, ensuring potent and specific target engagement. Its primary research value lies in its utility for elucidating DYRK1A signaling pathways, validating DYRK1A as a therapeutic target, and serving as a lead compound in preclinical drug discovery efforts for a range of human diseases.

Properties

IUPAC Name

1-thiophen-2-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c26-19(20(8-1-2-9-20)16-4-3-10-28-16)21-12-18-23-22-17-6-5-15(24-25(17)18)14-7-11-27-13-14/h3-7,10-11,13H,1-2,8-9,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLKLXILRMANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a triazole moiety, and a cyclopentanecarboxamide group. The structural complexity suggests diverse interactions with biological targets.

Component Structure
ThiopheneThiophene
Triazolo[4,3-b]pyridazineTriazolo
Cyclopentanecarboxamide-

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that the compound may exert similar effects due to its structural analogies to known anticancer agents .

Antimicrobial Activity

The presence of thiophene and triazole rings in the compound is associated with antimicrobial properties. Studies have demonstrated that related compounds can inhibit bacterial growth and possess antifungal activity . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Inhibition of cyclooxygenase (COX) enzymes is a common pathway for anti-inflammatory agents. Compounds derived from thiophene and triazole structures have been reported to selectively inhibit COX-1 and COX-2 enzymes, thereby reducing inflammation . This suggests that the compound may also have potential in treating inflammatory conditions.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities to other biologically active compounds:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and cancer progression.
  • Membrane Disruption : Possible interference with microbial cell membranes leading to cell death.

Case Studies

  • Anticancer Activity : A study on triazole derivatives demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range . The compound's structure suggests it may act similarly.
  • Anti-inflammatory Research : A review highlighted several thiophene-based compounds that exhibited strong COX inhibition and reduced pro-inflammatory cytokine levels in animal models .
  • Antimicrobial Studies : Research on related thiophene derivatives indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of biological activities, particularly in the realm of anticancer research. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further investigation.

Anticancer Activity
Research has shown that derivatives of thiophene and triazole structures possess significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide have demonstrated promising activity against human cancer cell lines such as MCF7 and HepG2. These compounds often exhibit IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Studies

Several studies have investigated the efficacy of thiophene-based compounds in cancer treatment:

  • Study on Antitumor Activity
    A study highlighted the synthesis of various thiophene derivatives and their evaluation against a panel of cancer cell lines. The results indicated that specific modifications to the thiophene ring significantly enhanced cytotoxicity. Compounds with similar structural motifs to this compound showed IC50 values as low as 0.25 μM against HepG2 cells .
  • Mechanistic Insights
    Another study provided insights into the mechanisms by which these compounds exert their anticancer effects. It was found that they could induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Compound AHepG20.25Apoptosis via AMPK pathway
Compound BMCF70.49Cell cycle arrest
Compound CA5493.35Inhibition of DNA repair mechanisms

Q & A

Basic Question

  • Recrystallization : Use ethanol/water (4:1) or DMF/H₂O mixtures to remove unreacted precursors ( achieved 76% purity via this method).
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

How can researchers address discrepancies in biological activity data across different assays?

Advanced Question

  • Assay Validation : Standardize conditions (e.g., pH, temperature, cell lines) to minimize variability. used Staphylococcus aureus ATCC 25923 for consistent antibacterial evaluation.
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., ciprofloxacin for antibiotics).
  • Mechanistic Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm target binding specificity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability ( relied on DMF, which complicates large-scale work).
  • Catalyst Optimization : Transition from Pd-based catalysts () to cheaper alternatives (e.g., CuI) for cost-effective scaling.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure reproducibility .

How can salt forms of this compound be synthesized to enhance solubility?

Basic Question

  • Acid/Base Reactions : React the free base with HCl or citric acid in ethanol to form hydrochloride or citrate salts.
  • Characterization : Use DSC (differential scanning calorimetry) to confirm salt formation (melting point shifts by 10–20°C). demonstrated this for triazolothiadiazine carboxylic acid salts .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Advanced Question

  • LogP and Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.
  • pKa Prediction : Employ SPARC or ChemAxon to determine ionization states at physiological pH.
  • ADMET Profiling : SwissADME or ADMETlab 2.0 can predict bioavailability, metabolic stability, and toxicity .

How should researchers handle safety concerns during synthesis and handling?

Basic Question

  • Hazard Identification : Review Safety Data Sheets (SDS) for precursors (e.g., notes "no known hazard" for similar triazolopyridazines).
  • PPE : Use nitrile gloves, lab coats, and fume hoods when handling solvents like DMF or thiophene derivatives.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal, following EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.